molecular formula C13H19FN2O B4963778 N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine

N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine

货号 B4963778
分子量: 238.30 g/mol
InChI 键: GEDSDBPCQKIMLD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine, commonly known as FMISO, is a radiopharmaceutical compound used in medical imaging. It is a positron emission tomography (PET) tracer that is used to detect hypoxia, or low oxygen levels, in tissue. FMISO is a promising tool for the diagnosis and treatment of cancer, as hypoxia is a common characteristic of solid tumors.

作用机制

FMISO is a radiopharmaceutical compound that emits positrons, which are detected by N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine scanners. It is taken up by cells in hypoxic tissue and binds to intracellular macromolecules, such as proteins and DNA. The binding of FMISO to these molecules is irreversible, which allows for the detection of hypoxic tissue even after the tracer has been cleared from the body.
Biochemical and Physiological Effects
FMISO is a relatively safe compound with minimal side effects. It is eliminated from the body primarily through the kidneys and has a half-life of approximately 2 hours. FMISO does not have any known pharmacological activity and does not affect normal tissue oxygenation.

实验室实验的优点和局限性

FMISO has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and labeled with a positron-emitting isotope. It is also selective for hypoxic tissue, which allows for the detection of specific biological processes. However, FMISO has some limitations, including its short half-life, which limits the time window for imaging, and its limited availability, which can make it difficult to obtain for research purposes.

未来方向

There are several future directions for the use of FMISO in medical research. One area of interest is the use of FMISO to guide radiation therapy for cancer treatment. By identifying hypoxic regions within tumors, radiation therapy can be targeted to these areas to improve treatment outcomes. Another area of interest is the development of new N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine tracers that can target specific biological processes in cancer cells. FMISO has provided a foundation for the development of these tracers and has the potential to be used in combination with other tracers for more comprehensive imaging. Finally, FMISO can be used to investigate the role of hypoxia in other diseases and conditions, such as ischemic heart disease and stroke. These future directions have the potential to significantly improve our understanding of disease processes and improve patient outcomes.
Conclusion
FMISO is a radiopharmaceutical compound that is used to detect hypoxia in tissue. It has several advantages for use in medical research, including its selectivity for hypoxic tissue and its relative safety. FMISO has been used to investigate the role of hypoxia in cancer and has the potential to be used in other diseases and conditions. The future directions for FMISO research are promising and have the potential to significantly improve patient outcomes.

合成方法

FMISO is synthesized by reacting 4-fluoroacetophenone with 2-bromo-1-methylethylamine to form 2-(4-fluorophenyl)-1-methylethylamine. This compound is then reacted with morpholine to form FMISO. The synthesis process is relatively straightforward and can be performed in a laboratory setting.

科学研究应用

FMISO is primarily used in medical imaging to detect hypoxia in tissue. It can be used to identify the presence and extent of hypoxia in solid tumors, which is a common characteristic of cancer. This information can be used to guide treatment decisions and monitor the effectiveness of treatment. FMISO has also been used in research to investigate the role of hypoxia in various diseases and conditions.

属性

IUPAC Name

N-[1-(4-fluorophenyl)propan-2-yl]morpholin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-11(15-16-6-8-17-9-7-16)10-12-2-4-13(14)5-3-12/h2-5,11,15H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDSDBPCQKIMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)NN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)propan-2-yl]morpholin-4-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。